molecular formula C9H9ClN2O3 B15293972 Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate

Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate

Cat. No.: B15293972
M. Wt: 228.63 g/mol
InChI Key: IWPAKRXSPVNEDZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate is a chemical compound with the molecular formula C9H9ClN2O3. It is a derivative of pyridine and is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is particularly significant as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate typically involves the condensation reaction between ethyl oxalyl chloride and 2-amino-3-chloropyridine in the presence of a solvent such as acetonitrile . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The industrial production process is designed to be environmentally friendly and cost-effective, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxo compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of Edoxaban, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Edoxaban functions as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade, thereby preventing blood clot formation .

Properties

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C9H9ClN2O3/c1-2-15-9(14)8(13)12-7-6(10)4-3-5-11-7/h3-5H,2H2,1H3,(H,11,12,13)

InChI Key

IWPAKRXSPVNEDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC=N1)Cl

Origin of Product

United States

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